H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH

Description

Contextualization of Cell-Penetrating Peptides (CPPs) in Biomolecular Research

Cell-penetrating peptides are typically short peptides, usually composed of fewer than 30 amino acids, that can traverse cellular membranes. genaxxon.comfrontiersin.orgnih.gov This unique ability allows them to act as molecular delivery vehicles, transporting a wide variety of cargo molecules that would otherwise be unable to enter cells. wikipedia.orgbiosynth.com These cargoes can range from small chemical compounds and nanoparticles to large biomolecules like DNA, RNA, and proteins. genaxxon.comwikipedia.org The association between the CPP and its cargo can be established through either covalent chemical bonds or non-covalent interactions. wikipedia.org

The discovery of the first CPP, the trans-activating transcriptional activator (TAT) protein from the human immunodeficiency virus 1 (HIV-1), in 1988, opened up new avenues in research and medicine. wikipedia.org Since then, the number of identified CPPs has grown substantially. wikipedia.org CPPs are generally classified into three main categories based on their amino acid composition and physicochemical properties:

Polycationic CPPs: These peptides have a high proportion of positively charged amino acids, such as arginine and lysine (B10760008). wikipedia.orgnovoprolabs.com

Amphipathic CPPs: These contain an alternating pattern of polar/charged amino acids and non-polar, hydrophobic amino acids. wikipedia.orgnovoprolabs.com

Hydrophobic CPPs: This class consists of peptides with mainly apolar residues and a low net charge. wikipedia.org

The mechanisms by which CPPs enter cells are a subject of ongoing investigation, but they are broadly categorized into two main pathways: direct penetration of the membrane and endocytosis-mediated entry. wikipedia.orgnovoprolabs.com The efficiency and pathway of entry can be influenced by the specific CPP, the nature of the cargo, and the cell type. genaxxon.com The ability of CPPs to facilitate the cellular uptake of various molecules has made them invaluable tools in drug delivery, gene therapy, and for cell labeling with contrast agents. wikipedia.orgbiosynth.com

The Significance of Poly-Arginine Peptides, with a Focus on H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH (Nona-Arginine) as a Prototype

Among the various classes of CPPs, poly-arginine peptides have garnered significant attention due to their high efficiency in crossing cell membranes. acs.org Research has shown that the guanidinium (B1211019) group on the side chain of arginine is crucial for this enhanced cell-penetrating ability. acs.orgglpbio.com Studies comparing oligomers of different basic amino acids have demonstrated that arginine-rich peptides enter cells much more effectively than those composed of lysine, histidine, or ornithine. glpbio.com

This compound, or nona-arginine (B115151) (R9), is a synthetic peptide made up of nine consecutive arginine residues and serves as a quintessential example of a poly-arginine CPP. medchemexpress.comjpt.com It is one of the most commonly used polyarginine peptides for cargo delivery, alongside octa-arginine. mdpi.com The efficiency of poly-arginine peptides in penetrating cells often increases with the number of arginine residues, with peptides composed of more than seven arginines showing significant cell penetration properties. nih.govacs.org

The mechanism of entry for nona-arginine is complex and appears to be concentration-dependent. At lower concentrations (nanomolar to low micromolar) and physiological temperatures, entry is primarily mediated by endocytosis. nih.govnih.gov However, at higher concentrations (≥10 μM), nona-arginine can induce a highly effective, non-endocytic pathway to enter the cytosol and nucleus directly. nih.govnih.gov This direct translocation is an energy-dependent process. nih.gov Research indicates that the interaction of arginine-rich CPPs with the cell membrane can induce transient permeabilization. nih.gov For instance, at high concentrations, nona-arginine can trigger spikes in intracellular calcium, which in turn leads to the transient exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, a process that is important for the peptide's entry. nih.govnih.gov

The versatility of nona-arginine as a delivery vehicle has been demonstrated in various studies. For example, it has been shown to efficiently deliver quantum dots into cells through a non-covalent binding mechanism, significantly increasing their uptake. nih.gov

Table 1: Properties and Characteristics of this compound

| Property | Description | Source |

| Compound Name | This compound | |

| Synonyms | Nona-arginine, (Arg)9, R9 | genaxxon.commedchemexpress.comjpt.com |

| Classification | Cell-Penetrating Peptide (CPP), Polycationic Peptide | genaxxon.commedchemexpress.com |

| Amino Acid Sequence | H-RRRRRRRRR-OH | jpt.com |

| Key Feature | High density of positively charged guanidinium groups from arginine residues. | acs.orgglpbio.com |

| Primary Function | Facilitates the cellular uptake of various cargo molecules. | genaxxon.comwikipedia.org |

Table 2: Research Findings on Nona-Arginine's Cellular Entry

| Research Finding | Experimental Conditions | Implication | Source |

| Endocytic Entry | Low peptide concentrations (nM to low µM) at physiological temperature. | At lower concentrations, the primary mechanism of uptake is through the cell's natural endocytic pathways. | nih.govnih.gov |

| Non-Endocytic Entry | High peptide concentrations (≥10 µM) or low concentrations with a rapid temperature drop. | Nona-arginine can directly permeate the plasma membrane under certain conditions, bypassing endocytosis. | nih.govnih.gov |

| Calcium Signaling Involvement | High peptide concentrations (10-20 µM) at 37°C. | Entry is preceded and required by a transient increase in intracellular Ca2+ concentration. | nih.gov |

| Energy Dependence | Cellular uptake is inhibited by low temperature and metabolic inhibitors. | The internalization process requires cellular energy (ATP). | nih.gov |

| Lipid Raft Involvement | Studies using pathway inhibitors and RNA interference. | Cellular uptake is predominantly a lipid raft-dependent process, often mediated by macropinocytosis. | nih.gov |

Structure

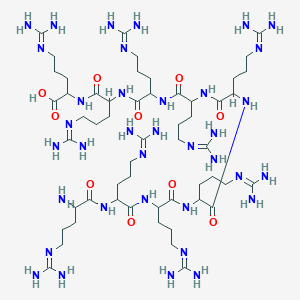

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNKPNYCNUKOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110N36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of H Arg Arg Arg Arg Arg Arg Arg Arg Arg Oh Translocation Across Biological Membranes

Mechanisms of Cellular Internalization of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH

The internalization of nona-arginine (B115151) is a multifaceted process involving a dynamic interplay between the peptide, the cell membrane, and various cellular machineries. mdpi.comnih.gov Depending on experimental conditions, Arg9 can exploit both energy-dependent endocytic pathways and energy-independent direct translocation routes to gain access to the cell's interior. researchgate.netnih.gov This adaptability is a key feature of its function as a molecular transporter.

Endocytic Pathways: Macropinocytosis, Clathrin-Mediated, and Caveolae-Dependent Mechanisms

Endocytosis is a primary route for Arg9 uptake, particularly at lower concentrations. researchgate.netnih.gov This process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. nih.gov Several distinct endocytic mechanisms have been implicated in Arg9 internalization.

Macropinocytosis: This is a prominent, actin-dependent form of endocytosis characterized by the formation of large, irregular vesicles called macropinosomes. beilstein-journals.orgresearchgate.net The uptake of octa-arginine (R8), a close analog of Arg9, has been shown to induce significant rearrangement of the actin cytoskeleton, a hallmark of macropinocytosis. researchgate.net Inhibition of this pathway significantly suppresses the uptake of arginine-rich peptides, indicating its crucial role. beilstein-journals.orgresearchgate.net Nona-arginine (Arg9) itself has also been shown to utilize macropinocytosis for cellular entry. beilstein-journals.org

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. researchgate.netnih.gov These pits invaginate to form small, uniform vesicles that transport their contents into the cell. researchgate.net While some studies suggest that arginine-rich peptides can use this pathway, others have found that knocking down key components of CME, like clathrin, does not affect the peptide's ability to enter cells, suggesting the pathway's involvement may be cell-type or condition-specific. beilstein-journals.orgnih.gov

Caveolae-Dependent Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) as a key structural protein. nih.govnih.gov This pathway is distinct from clathrin-mediated routes and is sensitive to cholesterol-depleting agents. nih.gov Some research indicates that inhibiting caveolae-dependent uptake can reduce the internalization of peptide-nanoparticle complexes, implicating this pathway in the transport of Arg9 and its cargo. nih.gov However, similar to CME, other studies have shown that a knock-out of caveolin-1 does not prevent peptide entry, indicating that Arg9's reliance on this pathway is not universal. nih.gov

Energy Dependency and Endocytosis-Independent Translocation Models

The translocation of Arg9 is not solely reliant on endocytosis; direct, non-endocytic entry is also a significant mechanism, particularly at higher concentrations. researchgate.netnih.gov The energy requirement for uptake is a key differentiator between these models.

Energy Dependency: Endocytic pathways are active processes that require cellular energy in the form of ATP. nih.govnih.gov Studies have demonstrated that depleting intracellular ATP pools inhibits Arg9 entry at both physiological and lower temperatures, confirming the energy-dependent nature of its endocytic uptake. researchgate.netnih.govnih.gov Low-temperature incubation (e.g., at 4°C), which halts most energy-dependent processes, also effectively blocks endocytic uptake. nih.govoup.com

Endocytosis-Independent Translocation: Arg9 can also cross the plasma membrane directly, a process often described as energy-independent. unil.chnih.gov This direct penetration allows the peptide to access the cytosol and nucleus without being trapped in endosomal vesicles. nih.govnih.gov Evidence for this includes the observation of diffuse cytosolic and nuclear distribution of the peptide, which is not characteristic of endosomal confinement. nih.govnih.gov Furthermore, uptake has been observed to occur at 4°C and in cells where endocytic pathways have been genetically or chemically inhibited, supporting an energy-independent mechanism. nih.govoup.com Several models for this direct translocation have been proposed, including the formation of transient pores or membrane fusion events. beilstein-journals.orgnih.govpnas.org Molecular dynamics simulations suggest that Arg9 can induce the formation of a toroidal pore, a disruption in the lipid bilayer that allows the peptide and water molecules to pass through. aip.org Another proposed mechanism involves the peptide inducing multilamellar structures in the membrane that subsequently lead to fusion and peptide entry. pnas.org

Concentration-Dependent Modulations in Uptake Mechanisms

The concentration of Arg9 in the extracellular environment is a critical determinant of the dominant internalization pathway. nih.govnih.gov A switch between mechanisms is observed as the peptide concentration increases.

At nanomolar to low micromolar concentrations (e.g., <10 µM), Arg9 entry primarily occurs through endocytosis. researchgate.netnih.govnih.gov At these levels, the peptide is often observed in punctate vesicular structures within the cell, consistent with endosomal entrapment. nih.gov

Conversely, at higher concentrations (e.g., ≥10 µM), Arg9 induces a highly effective, non-endocytic entry pathway that results in diffuse distribution throughout the cytosol and nucleus. researchgate.netnih.govnih.gov This shift is accompanied by a dramatic, non-linear increase in the total amount of peptide internalized by the cell. nih.gov This high-concentration entry is rapid and allows the peptide to bypass the endo-lysosomal system. nih.gov

Table 1: Influence of Concentration on Nona-Arginine (Arg9) Uptake Mechanism

| Concentration Range | Dominant Uptake Mechanism | Primary Intracellular Localization | Energy Dependency | Reference |

|---|---|---|---|---|

| Low (nM to <10 µM) | Endocytosis (Macropinocytosis, CME, Caveolae) | Punctate Vesicles (Endosomes) | Dependent | nih.govresearchgate.netnih.govnih.gov |

| High (≥10 µM) | Direct Translocation (Non-Endocytic) | Diffuse Cytosolic and Nuclear | Largely Independent | nih.govresearchgate.netnih.govnih.gov |

Role of Cell Surface Interactions: Heparan Sulfate (B86663) Proteoglycans and Scavenger Receptors

The initial interaction between Arg9 and the cell surface is a critical, preparatory step for internalization, mediated primarily by electrostatic forces. nih.govnih.gov

Heparan Sulfate Proteoglycans (HSPGs): The cell surface is rich in negatively charged heparan sulfate proteoglycans (GAGs). nih.gov The highly cationic nature of Arg9, due to its nine guanidinium (B1211019) groups, promotes strong electrostatic binding to these anionic HSPGs. nih.gov This interaction serves to concentrate the peptide at the cell surface, which is a crucial prerequisite for subsequent internalization by either endocytosis or direct translocation. nih.govnih.gov The binding to GAGs can facilitate the transfer of the peptide to the lipid membrane itself, initiating the entry process. nih.gov

Scavenger Receptors: These are a diverse group of cell surface receptors known to bind a wide variety of polyanionic ligands. nih.govunl.edu Scavenger Receptor Class A (SR-A) has been identified as a receptor for the internalization of certain molecules by macrophages and dendritic cells. nih.govresearchgate.net Given that these receptors recognize patterns and polyanionic structures, it is plausible they are involved in the recognition and uptake of cationic peptides like Arg9, which can form complexes with anionic molecules on the cell surface. researchgate.net Ligand binding to scavenger receptors can trigger internalization through various clathrin-dependent and independent pathways. nih.gov

Intracellular Signaling Cascades Associated with Entry: Calcium Transients and Actin Cytoskeleton Dynamics

The interaction of Arg9 with the cell membrane is not passive; it can actively trigger intracellular signaling cascades that facilitate its own entry. nih.gov

Calcium Transients: Studies have shown that exposing cells to high concentrations (10–20 µM) of Arg9 induces repetitive spikes in the intracellular calcium (Ca2+) concentration. researchgate.netnih.govnih.gov This Ca2+ signaling is not merely a byproduct of entry but a requirement for the high-efficiency, non-endocytic pathway. nih.govnih.gov Chelating intracellular Ca2+ inhibits both the signaling spikes and peptide entry. researchgate.netnih.gov The rise in intracellular Ca2+ is believed to cause transient exposure of phosphatidylserine (B164497)—an anionic lipid normally confined to the inner leaflet of the plasma membrane—on the cell surface, creating favorable sites for peptide interaction and membrane permeabilization. nih.govnih.gov

Actin Cytoskeleton Dynamics: The actin cytoskeleton, a dynamic network of protein filaments, plays a structural role in the cell and is essential for processes involving changes in cell shape, such as endocytosis. researchgate.net Rearrangement of the actin cytoskeleton is a defining feature of macropinocytosis. beilstein-journals.org Treatment of cells with arginine-rich peptides like octa-arginine (R8) has been shown to cause significant actin rearrangement. researchgate.net The use of drugs that inhibit actin polymerization, such as cytochalasin D, suppresses the uptake of these peptides, confirming the importance of actin dynamics for their macropinocytic entry. researchgate.net

Peptide-Membrane Interactions and Structural Dynamics

At the molecular level, the translocation of Arg9 is governed by its direct physical interactions with the components of the biological membrane. aip.org Molecular dynamics (MD) simulations have provided significant insights into these interactions.

The cationic arginine residues of the peptide interact strongly with the negatively charged phosphate (B84403) groups of lipid headgroups in the membrane bilayer. aip.org This electrostatic attraction is a primary driving force for the peptide's association with the membrane. aip.orgnih.gov MD simulations have shown that this binding can lead to significant local distortions in the membrane, including membrane thinning and an increase in fluidity. aip.orgnih.gov

In terms of structure, Arg9 generally maintains a random coil conformation in both aqueous solution and when interacting with the membrane, indicating it does not need to adopt a specific secondary structure like an alpha-helix to function. aip.org The flexibility of the peptide may be important for its ability to navigate the complex membrane environment. nih.gov The interaction is strong enough to recruit anionic lipids, such as phosphatidylglycerol (PG), in the vicinity of the peptide. aip.org This local change in lipid composition can further alter membrane properties, potentially lowering the energy barrier for translocation. aip.org One proposed outcome of these strong interactions is the formation of a "toroidal pore," where the lipid leaflets are bent inward to form a continuous, water-filled channel through which the peptide can pass without having to traverse the highly hydrophobic core of the membrane. nih.govaip.org

Table 2: Summary of Nona-Arginine (Arg9) Interactions with Biological Membranes

| Interaction/Phenomenon | Description | Consequence | Reference |

|---|---|---|---|

| Electrostatic Binding | Guanidinium groups of Arg9 interact with anionic phosphate headgroups of lipids. | Initial association and concentration of the peptide at the membrane surface. | aip.orgnih.gov |

| Membrane Distortion | Peptide binding induces local changes in the lipid bilayer. | Membrane thinning, increased fluidity, and reduced bending rigidity. | aip.orgnih.gov |

| Pore Formation | Proposed formation of transient, water-filled toroidal pores. | Provides a lower-energy pathway for direct translocation across the hydrophobic core. | nih.govaip.org |

| Peptide Structure | Arg9 largely exists as a flexible, random coil. | Flexibility may aid in membrane interaction and translocation without requiring a fixed secondary structure. | aip.org |

| Lipid Recruitment | Preferential association with and enrichment of anionic lipids (e.g., POPG) around the peptide. | Local neutralization and alteration of membrane properties, facilitating entry. | aip.orgnih.gov |

Electrostatic and Hydrogen Bonding Interactions of Arginine Residues with Lipid Headgroups

The initial and crucial step in the translocation of nona-arginine is its interaction with the surface of the biological membrane. This process is dominated by strong electrostatic and hydrogen bonding interactions between the arginine residues of the peptide and the lipid headgroups of the membrane. The guanidinium group of the arginine side chain, which is planar and carries a delocalized positive charge, plays a pivotal role in this binding. nih.govmdpi.com

This interaction is particularly pronounced with negatively charged lipid headgroups, such as those of phosphatidylglycerol (PG) and phosphatidylserine (PS). nih.govnih.gov The attraction between the cationic guanidinium groups and the anionic phosphate groups of the lipids facilitates the strong adsorption of the peptide onto the membrane surface. nih.govnih.gov Molecular dynamics simulations have shown that the guanidinium moiety can form strong, bidentate hydrogen bonds with the phosphate groups, an interaction that is more favorable than the monodentate interaction of the ammonium (B1175870) group of lysine (B10760008). nih.gov This stronger interaction contributes to the higher binding affinity of polyarginine peptides compared to their polylysine (B1216035) counterparts. nih.govrsc.org

Furthermore, the guanidinium group's ability to partition into the lipid glycerol (B35011) regions of the membrane, in addition to its interaction with the headgroups, enhances its membrane-destabilizing activity. mdpi.com This deep partitioning of the guanidinium ions can expand the surface area of the lipid bilayer. nih.gov The planarity of the guanidinium ion also allows for in-plane hydrogen bonding with anionic membrane components. nih.gov

Table 1: Comparison of Arginine and Lysine Interactions with Lipid Headgroups

| Feature | Arginine (Guanidinium Group) | Lysine (Ammonium Group) |

|---|---|---|

| Charge | Delocalized positive charge | Localized positive charge |

| Structure | Planar | Tetrahedral |

| Interaction with Phosphate | Strong, bidentate hydrogen bonds nih.gov | Weaker, monodentate hydrogen bonds nih.gov |

| Binding Affinity | High, especially to anionic lipids nih.gov | Lower than arginine nih.gov |

| Membrane Penetration | Facilitated by deep partitioning mdpi.com | Less efficient penetration nih.gov |

Induced Membrane Perturbations: Curvature Generation, Thinning, and Multilamellarity

The strong binding of nona-arginine to the membrane surface induces significant structural perturbations. These include the generation of membrane curvature, localized thinning of the bilayer, and the formation of multilamellar structures. pnas.orgresearchgate.net

The induction of membrane curvature is a key aspect of the translocation process. Arginine-rich peptides have been shown to induce negative membrane curvature, which is geometrically necessary for processes like pore formation and endocytosis. nih.gov Atomistic simulations have revealed that nona-arginine induces a stronger negative membrane curvature compared to its lysine equivalent, K9. biorxiv.org This effect is attributed to the deeper penetration of the arginine side chains into the lipid headgroup region. biorxiv.org

In addition to curvature, the interaction of nona-arginine can lead to local membrane thinning. nih.gov This thinning can be a consequence of the peptide inserting into the bilayer, which increases the area per lipid and consequently reduces the thickness of the membrane. nih.govresearchgate.net

A striking consequence of the interaction of nona-arginine with lipid vesicles is the induction of multilamellarity. pnas.org Electron and fluorescence microscopy have demonstrated that these peptides can cause vesicles to form multilamellar structures, which can then fuse with the cell membrane, providing a pathway for peptide entry. pnas.org This process is thought to be analogous to vesicle fusion induced by calcium ions. pnas.org

Pore Formation Models: Toroidal Pores and Transient Hydrophilic Channel Induction

A prominent model for the translocation of nona-arginine involves the formation of transient pores in the membrane. These pores allow the highly charged and hydrophilic peptide to bypass the hydrophobic core of the lipid bilayer. nih.govnih.gov The formation of these pores is a direct consequence of the membrane destabilization induced by the peptide. nih.gov

One of the proposed pore structures is the "toroidal pore." In this model, the lipid monolayers are bent continuously from the outer to the inner leaflet, forming a water-filled channel lined by both the peptide and the lipid headgroups. researchgate.netuq.edu.au This model is distinct from the "barrel-stave" model, where the pore is lined exclusively by peptides. Molecular dynamics simulations suggest that the formation of these pores is a cooperative process, with multiple peptide molecules contributing to the stabilization of the pore. xjtu.edu.cn

The translocation of nona-arginine is thought to occur through these transient hydrophilic channels. nih.govarxiv.org The peptide can diffuse along the surface of the pore, eventually reaching the inner leaflet of the membrane, after which the pore closes. researchgate.net The formation of these pores is an energy-independent process, driven by the strong interactions between the arginine residues and the lipid headgroups. nih.gov Recent studies have also highlighted the formation of disordered toroidal pores, which are less structured than the classical models and may better represent the dynamic nature of the translocation process. nih.gov

Influence of Lipid Composition on Interaction Affinity and Translocation Efficiency

The efficiency of nona-arginine translocation is highly dependent on the lipid composition of the target membrane. nih.govmdpi.com The presence of anionic lipids, such as phosphatidylglycerol (PG) and phosphatidylserine (PS), significantly enhances the binding and translocation of the peptide. nih.govxjtu.edu.cn This is due to the strong electrostatic attraction between the positively charged arginine residues and the negatively charged lipid headgroups. nih.gov

Conversely, the presence of cholesterol in the membrane has been shown to impede the translocation of nona-arginine. nih.govmdpi.com While the peptide can still adsorb to the surface of cholesterol-containing membranes, its ability to penetrate and translocate is significantly reduced. nih.govmdpi.com This is likely due to the increased rigidity and order of membranes containing cholesterol, which makes them more resistant to the perturbations induced by the peptide. nih.gov Studies have shown that the free energy barrier for arginine permeation increases with higher cholesterol concentrations. nih.gov

The physical state of the lipids also plays a role. Membranes in a more fluid, liquid-disordered state, such as those composed of unsaturated lipids like DOPC, are more permissive to translocation than those in a more rigid, gel-like state. nih.govresearchgate.net Nona-arginine has been observed to preferentially translocate through liquid-disordered domains in heterogeneous membranes. researchgate.net

Table 2: Effect of Lipid Composition on Nona-arginine Translocation

| Lipid Component | Effect on Translocation | Reference(s) |

|---|---|---|

| Anionic Lipids (e.g., PG, PS) | Enhances binding and translocation | nih.govxjtu.edu.cn |

| Cholesterol | Impedes penetration and translocation | nih.govmdpi.comnih.gov |

| Unsaturated Lipids (e.g., DOPC) | Favorable for translocation | nih.govresearchgate.net |

| Saturated Lipids (e.g., DPPC) | Less favorable, can lead to membrane rupture | nih.govresearchgate.net |

Comparative Analysis: "Arginine Magic" Versus Other Basic Amino Acid Oligomers

The remarkable ability of arginine-rich peptides to translocate across membranes is often referred to as "arginine magic." This term highlights the superior efficiency of polyarginine compared to other polycationic peptides, most notably polylysine. nih.govresearchgate.net

The key to this "magic" lies in the unique properties of the guanidinium group of arginine compared to the ammonium group of lysine. nih.govnih.gov As previously discussed, the guanidinium group's planar structure, delocalized charge, and ability to form bidentate hydrogen bonds lead to a much stronger interaction with lipid headgroups. nih.govacs.org This results in a significantly higher binding affinity for polyarginine. nih.gov

In contrast, polylysine peptides exhibit a much weaker interaction with membranes and are significantly less efficient at translocation. nih.govnih.gov The localized charge on the ammonium group of lysine leads to weaker electrostatic interactions and a different binding geometry. nih.gov Molecular dynamics simulations have shown that the free energy of adsorption for nona-arginine at neutral lipid bilayers is significantly more favorable than for nona-lysine. rsc.org

Furthermore, the guanidinium group is less hydrated than the ammonium group, which facilitates its partitioning into the less polar environment of the membrane interface. rsc.org The ability of guanidinium groups to engage in favorable "like-charge pairing" at high concentrations on the membrane surface can also offset electrostatic repulsion, allowing for peptide aggregation and cooperative effects that are not observed with polylysine. nih.gov This combination of factors explains why replacing arginine with lysine in cell-penetrating peptides often leads to a dramatic decrease in their translocation efficiency. nih.gov

Advanced Methodological Approaches in H Arg Arg Arg Arg Arg Arg Arg Arg Arg Oh Research

Computational Biophysics and Molecular Modeling

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable for exploring the interactions between R9 and cell membranes at an atomistic level. mdpi.com These methods complement experimental data by providing a high-resolution view of dynamic processes that are often difficult to capture in the laboratory. nih.gov

Free Energy Calculations and Potential of Mean Force (PMF) Analyses of Membrane Penetration

To quantify the energetics of R9 crossing a lipid bilayer, researchers employ free energy calculations, most notably the calculation of the Potential of Mean Force (PMF). youtube.com The PMF provides a profile of the free energy changes as a peptide moves along a defined path, or reaction coordinate, from the aqueous environment into and across the membrane. nih.gov This allows for the identification of energy barriers that the peptide must overcome during translocation.

Several studies have used PMF calculations to investigate the mechanism of R9 penetration. A significant finding is that the energy barrier for translocation is substantially lower when the process involves the formation of a water pore in the membrane. nih.govresearchgate.netnih.gov One study calculated the free energy of translocating a cyclic Arg9 peptide into a DOPC bilayer and found the barrier to be 80 kJ/mol lower for a path involving a water pore compared to a path without one. researchgate.netnih.gov This suggests that pore formation is a highly probable mechanism for energy-independent translocation. nih.gov

The Weighted Ensemble (WE) method, a powerful path sampling technique, has also been used to generate PMF profiles for R9 interacting with a model membrane, confirming high energy barriers but suggesting that R9 penetrates more easily than other CPPs like Tat. nih.gov The magnitude of the free energy barrier for R9 translocation has been estimated to be around 100 kT in some simulations. nih.govresearchgate.net Steered molecular dynamics (SMD) simulations represent another approach to calculate the PMF, providing insights into the forces involved in pulling a molecule through a membrane. nih.gov

| Peptide | Membrane Model | Method | Key Finding | Reference |

|---|---|---|---|---|

| Cyclic Arg9 | DOPC Bilayer | Umbrella Sampling MD | Free energy barrier is 80 kJ/mol lower with a water pore vs. without. | nih.gov |

| Arg9 | DOPC/DOPG (4:1) | Weighted Ensemble (WE) Method | PMF profile shows Arg9 penetrates more easily than Tat peptide. | nih.gov |

| Arg9 | PC/PE Bilayers | MD with Free Energy Calculations | Adsorption free energy is ~-5.0 kcal/mol at PC and ~-5.5 kcal/mol at PE bilayers. | rsc.org |

| Oligo-arginines (R4, R8) | POPG Bilayer | PMF Calculations | Charged termini counteract the pore-stabilizing effects of arginine residues. | nih.gov |

Multiscale Simulation Strategies

Investigating the full process of CPP-mediated delivery involves events occurring across a wide range of time and length scales, from local bond vibrations to cellular-level uptake over minutes. biorxiv.org Multiscale simulation strategies are therefore employed to bridge these gaps. mdpi.com These strategies combine different levels of resolution, such as quantum mechanics (QM), all-atom (AA), and coarse-grained (CG) models. mdpi.com

For instance, a study might use all-atom MD to understand the specific hydrogen bonding and electrostatic interactions of R9 with lipid headgroups, while using a coarse-grained model to simulate the collective behavior of many peptides, leading to membrane deformation and fusion over longer timescales. nih.govmdpi.compnas.org Combining adaptive Steered Molecular Dynamics (aSMD) with conventional Molecular Dynamics (cMD) allows researchers to study both non-equilibrium states (like forced translocation) and equilibrium states to understand the early mechanisms of peptide-bilayer interaction. biorxiv.org Such approaches have confirmed that R9 tends to disrupt bilayers by forming pores, and that membrane components like cholesterol can increase the energy barriers for this process. biorxiv.org

Experimental Biophysical Characterization Techniques

Experimental methods provide essential validation for computational models and offer direct observation of R9's interaction with model membranes and live cells. mdpi.com A combination of spectroscopic and imaging techniques has been crucial in building a comprehensive picture of its function.

Spectroscopic Methods: Fluorescence, Circular Dichroism, and Nuclear Magnetic Resonance

Spectroscopic techniques are vital for probing the structure of R9 and its interactions with lipid membranes.

Fluorescence Spectroscopy: This method often involves labeling R9 with a fluorescent dye (e.g., TAMRA, Oregon Green) to track its movement. pnas.orgnih.gov Studies using fluorescently labeled R9 have monitored its uptake into cells and vesicles in real-time. pnas.org For example, research has shown that at high concentrations (≥10 μM) or when induced by a temperature drop, R9 enters cells via a non-endocytic pathway that is correlated with transient spikes in intracellular calcium concentration. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of peptides in different environments. nih.gov While many CPPs are unstructured in aqueous solution, they may adopt specific conformations (e.g., α-helix or β-sheet) upon interacting with membranes, which can be critical for their function. mdpi.commdpi.com CD analysis has been used to confirm that the structure of an antibody fragment (nanobody) was not significantly changed after being chemically linked to R9, ensuring that the nanobody part retained its proper folding and function. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is particularly powerful for studying peptides within a lipid bilayer environment. It can provide high-resolution information on the location, orientation, and dynamics of the peptide relative to the membrane. nih.gov Heteronuclear NMR spectroscopy, combined with vibrational spectroscopy, has been used to analyze short arginine-containing model peptides, revealing that interactions between adjacent arginine residues stabilize extended β-strand conformations. nih.gov Solid-state NMR studies on related arginine-rich peptides (RW9 and RL9) have shown they are located at the lipid/water interface, where they increase the order of lipid headgroups and decrease the order of acyl chains. nih.gov

| Technique | Probe | Information Gained | Key Finding Example | Reference |

|---|---|---|---|---|

| Fluorescence Spectroscopy | Fluorescently-labeled R9 | Peptide localization, uptake kinetics, and pathways | R9 entry correlates with spikes in intracellular Ca2+. | nih.govnih.gov |

| Circular Dichroism (CD) | Unlabeled R9 or conjugates | Peptide secondary structure (e.g., α-helix, β-sheet) | Enzymatic ligation of R9 to a nanobody does not alter the nanobody's β-sheet structure. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Isotope-labeled peptides | Peptide structure, dynamics, and position within the membrane | Related arginine-rich peptides locate at the lipid-water interface and increase membrane flexibility. | nih.gov |

Imaging Modalities: Electron and Fluorescence Microscopy for Subcellular Localization and Membrane Dynamics

Microscopy techniques allow for the direct visualization of how R9 affects cell and vesicle morphology and where it localizes within the cell.

Fluorescence Microscopy: Live-cell fluorescence microscopy has been instrumental in studying the cellular uptake of R9. frontiersin.org Confocal microscopy of cells treated with fluorescently labeled R9 has shown that at low temperatures (which block endocytosis), the peptide accumulates in a few distinct foci on the cell surface before entering the cytosol. pnas.org In other studies, fluorescence microscopy was used to show that R9 facilitates the uptake of quantum dots (QDs) into cells, and that this uptake is an energy-dependent process involving lipid rafts. nih.govresearchgate.net These imaging studies have demonstrated that R9 can deliver cargo into both the cytoplasm and nucleus. nih.govnih.gov

Electron Microscopy (EM): EM provides much higher resolution than light microscopy, enabling the visualization of fine ultrastructural changes in membranes. In a study combining fluorescence microscopy and EM, researchers observed the same spot on a cell treated with fluorescent R9. pnas.org The fluorescence image confirmed the peptide's presence, while the corresponding EM image revealed that these locations featured complex, multilamellar membrane structures and vesicle budding, supporting the membrane fusion model of entry. pnas.orgpnas.org

Together, these advanced computational and experimental methodologies provide a detailed and converging picture of the molecular and cellular events governing the function of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH.

Light Scattering and X-ray Scattering for Aggregation and Structural Transitions

Light scattering and X-ray scattering are powerful non-invasive techniques employed to investigate the behavior of macromolecules like nona-arginine (B115151) in solution. These methods provide critical insights into the peptide's propensity to form aggregates and undergo structural changes, which are crucial for understanding its biological activity.

Dynamic Light Scattering (DLS) is a technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. diva-portal.org This information is then used to determine the size distribution of the particles. In the context of nona-arginine research, DLS is utilized to monitor the formation and size of peptide aggregates under various conditions, such as changes in concentration or temperature. nih.gov For instance, studies have shown that heat can induce the aggregation of proteins, a process that can be modulated by the presence of arginine. nih.gov The process often occurs in a two-step manner: the initial formation of smaller aggregates, followed by their subsequent clustering into larger structures. nih.gov

The combination of light and X-ray scattering techniques offers a comprehensive picture of nona-arginine's solution behavior. DLS can track the kinetics of aggregation, while X-ray scattering can provide snapshots of the structural transitions that occur during this process. Understanding these physical-chemical properties is essential for correlating the peptide's structure with its ability to interact with and penetrate cell membranes.

Cellular and Molecular Biology Methodologies for Pathway Delineation

To unravel the complex mechanisms by which nona-arginine enters cells, researchers employ a variety of cellular and molecular biology techniques. These methodologies are designed to identify the specific pathways involved in peptide uptake and the key molecular players that facilitate this process.

One common approach to delineating the cellular entry route of nona-arginine is the use of pharmacological inhibitors that specifically block different endocytic pathways. nih.gov Endocytosis is a major mechanism for the uptake of various molecules, including CPPs, and can be broadly divided into several categories such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com

By treating cells with specific inhibitors and observing the subsequent effect on nona-arginine internalization, researchers can infer the involvement of a particular pathway. For example, chlorpromazine (B137089) is often used to inhibit clathrin-mediated endocytosis, while filipin (B1216100) disrupts the formation of caveolae. nih.gov Amiloride and its derivatives, such as EIPA, are employed to block macropinocytosis. nih.gov

Studies have shown that the uptake of nona-arginine can be sensitive to inhibitors of macropinocytosis, suggesting this as a major route of entry in some cell types. nih.govmst.edu However, the involvement of other pathways cannot always be completely ruled out, and the efficacy of these inhibitors can sometimes be affected by side effects or lack of absolute specificity, making the interpretation of results complex. nih.gov

| Inhibitor | Target Pathway | Effect on Nona-arginine Uptake | References |

|---|---|---|---|

| Chlorpromazine | Clathrin-mediated Endocytosis | Partial or no significant inhibition observed in some studies. | nih.gov |

| Filipin | Caveolae-mediated Endocytosis | Partial or no significant inhibition observed in some studies. | nih.gov |

| Amiloride/EIPA | Macropinocytosis | Significant inhibition observed in several studies. | nih.gov |

| Cytochalasin D | Actin-dependent processes (including macropinocytosis) | Inhibition observed, supporting the role of macropinocytosis. | nih.gov |

| Wortmannin | PI3K-dependent pathways (implicated in macropinocytosis) | Inhibition reported in some contexts. | nih.gov |

To overcome the limitations of pharmacological inhibitors, researchers often turn to genetic perturbation techniques for more specific and targeted investigation of cellular pathways. nih.gov These methods involve altering the expression or function of specific proteins believed to be involved in nona-arginine uptake.

RNA interference (RNAi) is a powerful tool used to silence the expression of specific genes. nih.gov By introducing small interfering RNAs (siRNAs) that are complementary to the messenger RNA (mRNA) of a target protein, the mRNA is degraded, leading to a knockdown of the corresponding protein. youtube.comyoutube.comkhanacademy.org In the context of nona-arginine research, siRNA-based screens have been used to systematically assess the role of various proteins in the endocytic machinery. nih.govmst.edunih.gov For example, knocking down clathrin heavy chain or caveolin-1 (B1176169) can help determine the necessity of these proteins for nona-arginine internalization. nih.gov

Dominant-negative mutants are another valuable genetic tool. These are mutated forms of a protein that, when overexpressed, interfere with the function of the wild-type protein. nih.gov For instance, expressing a dominant-negative mutant of dynamin, a GTPase essential for the scission of endocytic vesicles, can inhibit both clathrin- and caveolae-mediated endocytosis. mdpi.com Observing the effect of such mutants on nona-arginine uptake provides strong evidence for the involvement of dynamin-dependent pathways. mdpi.com

These genetic approaches offer a higher degree of specificity compared to chemical inhibitors and have been instrumental in confirming the roles of specific cellular components in the uptake of arginine-rich CPPs. nih.govnih.gov

| Technique | Target | Observed Effect on Nona-arginine Uptake | References |

|---|---|---|---|

| RNAi (siRNA) | Clathrin Heavy Chain | Studies have shown that knockdown did not significantly reduce uptake, suggesting clathrin-independent pathways. | nih.govmst.edu |

| RNAi (siRNA) | Caveolin-1 | Knockdown did not significantly reduce uptake in some studies, indicating caveolin-independent mechanisms. | nih.govmst.edu |

| Dominant-Negative Mutant | Dynamin | Inhibition of uptake has been observed, suggesting the involvement of dynamin-dependent endocytosis. | mdpi.com |

To gain a dynamic and quantitative understanding of nona-arginine's interaction with cells, researchers utilize live-cell imaging and flow cytometry. These techniques allow for the real-time observation and measurement of peptide uptake.

Live-cell imaging , typically performed using confocal microscopy, enables the visualization of fluorescently labeled nona-arginine as it enters and traffics within living cells. nih.govoup.com This method provides crucial spatial and temporal information, allowing researchers to track the peptide's journey from the plasma membrane to intracellular compartments. oup.com For instance, live-cell imaging has revealed that at low concentrations, nona-arginine often accumulates in vesicular structures characteristic of endosomes, while at higher concentrations, a more diffuse cytosolic and nuclear distribution can be observed. nih.gov Furthermore, real-time imaging can capture rapid events, such as the transient increases in intracellular calcium that have been linked to non-endocytic entry mechanisms of nona-arginine. nih.govresearchgate.net

Flow cytometry is a high-throughput technique that allows for the rapid quantitative analysis of fluorescence intensity in a large population of cells. osdd.netnih.govspringernature.com By incubating cells with fluorescently labeled nona-arginine and then analyzing them with a flow cytometer, researchers can obtain a statistical measure of the amount of peptide taken up by each cell. osdd.net This method is invaluable for comparing the uptake efficiency under different conditions, such as varying peptide concentrations, incubation times, or in the presence of inhibitors. osdd.netresearchgate.net Flow cytometry has been used to demonstrate the dose-dependent and time-dependent nature of nona-arginine uptake and to quantify the effects of various inhibitors and genetic perturbations. osdd.net

Together, live-cell imaging and flow cytometry provide a powerful combination of qualitative and quantitative data, offering a comprehensive view of the kinetics and mechanisms of nona-arginine's cellular internalization. nih.govoup.comosdd.net

H Arg Arg Arg Arg Arg Arg Arg Arg Arg Oh As a Versatile Research Delivery Vector

Non-Covalent and Covalent Conjugation Strategies for Research Cargoes

Nona-arginine (B115151) (R9) can be attached to research cargoes through two primary strategies: non-covalent complexation and covalent conjugation. nih.gov

Non-Covalent Strategy : This approach relies on the strong electrostatic interactions between the positively charged guanidinium (B1211019) groups of the R9 peptide and negatively charged cargoes. nih.gov This method is frequently used for anionic molecules like nucleic acids (siRNA, plasmid DNA) and certain nanoparticles. The components are typically mixed, allowing them to self-assemble into complexes that effectively neutralize the cargo's negative charge and present a net positive charge, which facilitates interaction with and transport across the cell membrane. nih.govnih.gov This method is simple and avoids chemical modification of the cargo, which might alter its biological activity. nih.gov

Covalent Strategy : This strategy involves forming a stable chemical bond between the R9 peptide and the cargo molecule. nih.gov This can be achieved by synthesizing a chimeric protein where R9 is fused to the protein of interest or by using chemical linkers to attach R9 to peptides, nucleic acids, or nanoparticles. nih.govresearchgate.net Covalent conjugation ensures that the cargo remains associated with the delivery vector until the bond is cleaved, which can be engineered to occur in specific cellular compartments. For instance, disulfide bonds can be used to create bioreducible linkages that are cleaved in the reducing environment of the cytoplasm. nih.gov

These strategies have enabled the use of R9 to deliver a wide array of research materials into living cells, providing powerful tools for studying cellular processes. jpt.com

The R9 peptide has been effectively used to transport various peptides and proteins into cells. lifetein.comnih.gov This can be accomplished by creating fusion proteins with R9 or by covalently linking R9 to the desired protein cargo. nih.govnih.gov The mechanism allows for the delivery of biologically active proteins that could otherwise not cross the cell membrane, enabling the study of their function within the intracellular environment. nih.gov

Research has shown that while R9 can facilitate the entry of protein conjugates, the cargo's size can influence the uptake efficiency and pathway. In one study, the entry of R9 conjugated to different sized molecules was investigated. While the free peptide could enter the cytosol, larger conjugates remained trapped in vesicles, indicating that size is a critical factor in achieving cytosolic delivery. nih.gov

| R9-Cargo Conjugate | Molecular Weight (Approx.) | Observed Cellular Localization | Reference |

|---|---|---|---|

| R9C(PEG2000)-TAMRA | ~4 kDa | Not observed in cytosol or nucleus | nih.gov |

| R9(lysozyme)-TAMRA | ~16 kDa | Not observed in cytosol or nucleus | nih.gov |

| R9(BSA)-TAMRA | ~66 kDa | Not observed in cytosol or nucleus | nih.gov |

Nona-arginine is a potent vector for the non-viral delivery of nucleic acids. jpt.com Its highly cationic nature enables it to form stable, condensed complexes with anionic nucleic acids like plasmid DNA (pDNA), small interfering RNA (siRNA), and oligonucleotides through electrostatic interactions. nih.govresearchgate.netnih.gov These complexes neutralize the negative charge of the nucleic acid backbone, protecting it from degradation and facilitating its entry into cells. nih.gov

Different strategies have been employed to optimize nucleic acid delivery. For example, R9 has been enzymatically ligated to an anti-EGFR nanobody to create a fusion protein that specifically delivers siRNA to target cells, achieving significant gene silencing. nih.gov Another approach involves creating branched structures of a modified R9 (mR9) linked by bioreducible disulfide bonds, which show enhanced complexation with pDNA and siRNA and improved transfection efficacy. nih.govuniv-poitiers.fr

| R9-Based System | Cargo | Key Finding | Reference |

|---|---|---|---|

| Nanobody-R9 | siRNA | A 30:1 ratio of Nanobody-R9 to siRNA resulted in a ~58.6% reduction in the target protein. | nih.gov |

| Branched-mR9 (B-mR9) | Plasmid DNA | Exhibited higher transfection efficacy compared to conventional linear CPPs. | nih.gov |

| Branched-mR9 (B-mR9) | VEGF siRNA | Showed significant serum stability and high gene-silencing effects in vitro. | nih.gov |

| R9 Peptide | siRNA | Complexes formed with excess R9 peptides effectively enter cells and can reduce target gene expression. | nih.gov |

R9 peptides can significantly enhance the cellular uptake of nanoparticles, such as semiconductor quantum dots (QDs), which have low intrinsic ability to cross the plasma membrane. nih.govnih.gov The facilitation of QD internalization is typically achieved through non-covalent binding, where the cationic R9 peptide electrostatically interacts with the often negatively charged surface coating of the QDs. nih.govmst.edu This self-assembly process forms a complex that can be readily internalized by cells. nih.gov

Studies investigating the mechanism of uptake for QD/R9 complexes have revealed that it is an active, energy-dependent process. nih.govmst.edu The internalization can be significantly inhibited by low temperatures and metabolic inhibitors. Research using specific pathway inhibitors and RNA interference has suggested that the uptake is predominantly mediated by macropinocytosis and lipid raft-dependent endocytosis. nih.govmst.edu

| Inhibitor | Targeted Pathway | Reduction in QD/SR9 Internalization (%) | Reference |

|---|---|---|---|

| Nystatin | Lipid Raft-Dependent Endocytosis | 32 ± 8.6% | nih.gov |

| Filipin (B1216100) | Lipid Raft-Dependent Endocytosis | 35 ± 15.5% | nih.gov |

Engineering Strategies for Enhancing Intracellular Delivery Efficiency

To improve upon the natural cell-penetrating ability of R9, various engineering strategies have been developed. These modifications aim to increase uptake efficiency, enhance stability, and promote escape from endosomes, a common barrier in intracellular delivery. nih.gov Key strategies include chemical modifications of the peptide itself and the multivalent presentation of the peptide on scaffolds.

Modifying the structure of the R9 peptide can significantly enhance its delivery capabilities.

Fatty Acylation : The attachment of a lipid moiety, such as a stearyl group, to the R9 peptide introduces a hydrophobic component. This modification, creating what is known as a lipopeptide (e.g., Stearyl-R9), can enhance the peptide's interaction with the lipid bilayer of the cell membrane, potentially leading to improved cellular uptake. jpt.com

Cyclization : Constraining the peptide's structure by cyclizing the backbone has been shown to be a highly effective strategy. medchemexpress.comnih.gov Cyclic R9 has been reported to translocate across cell membranes faster than its linear counterpart. medchemexpress.com This enhanced permeability is attributed to a more rigid backbone structure that may optimize binding to the cell surface. nih.gov Furthermore, cyclization can increase the peptide's resistance to degradation by proteases. nih.gov Research has shown that short, cyclic peptides rich in arginine and hydrophobic residues can be even more efficient at entering the cytoplasm and nucleus than linear R9. nih.gov

| Peptide | Sequence | Cellular Association (Fluorescence Units) | Reference |

|---|---|---|---|

| Linear R9 (Control) | RRRRRRRRR | 100 ± 15 | nih.gov |

| Linear R4 | RRRR | 5 ± 1 | nih.gov |

| Cyclo R4 | c(RRRRE) | 10 ± 2 | nih.gov |

| Linear R6 | RRRRRR | 30 ± 5 | nih.gov |

| Cyclo R6 | c(RRRRRRE) | 60 ± 8 | nih.gov |

| Cyclo FΦRRRR | c(FΦRRRRE) | 450 ± 50 | nih.gov |

*Data normalized to linear R9. Φ represents L-2-naphthylalanine.

Researchers have coupled multiple R9 peptides to linear scaffolds, such as dextran (B179266), and observed a significant increase in the peptide's capacity to interact with and perturb the plasma membrane. researchgate.netnih.gov This multivalent arrangement can mimic the high local concentration of peptides at the cell membrane, potentiating uptake. researchgate.net While this strategy enhances uptake, it can also lead to increased membrane disturbance. nih.gov The design of multivalent systems, therefore, involves balancing enhanced delivery with potential cellular effects. researchgate.netnih.gov

| System | Description | Key Observation | Reference |

|---|---|---|---|

| Free R9 | Monomeric nona-arginine peptide | Displays direct cytoplasmic uptake at concentrations >10µM. | researchgate.netnih.gov |

| Multivalent R9-Dextran | ~5 R9 peptides coupled to a linear dextran backbone | Shows similar cytoplasmic uptake to free R9 but with increased membrane disturbance and cellular toxicity. | researchgate.netnih.gov |

Fusion with Penetration-Accelerating Sequences

The efficacy of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH (nona-arginine, R9) as a delivery vector can be significantly enhanced by fusing it with short peptide segments known as penetration-accelerating sequences (Pas). researchgate.netnih.gov These sequences are designed to augment the cellular uptake and intracellular delivery of the primary arginine-rich cell-penetrating peptide (CPP). researchgate.net Research has demonstrated that the addition of a Pas to an arginine-rich CPP can lead to accelerated intracellular delivery, with cytosolic release observed within minutes of application. researchgate.netnih.gov

One notable example involves a CPP composed of nona-arginine (R9) and a specific penetration-accelerating peptide sequence, collectively termed PR9. plos.orgnih.gov Studies using PR9 to deliver noncovalently associated quantum dots (QDs) into human A549 cells showed a great enhancement in delivery efficiency. plos.orgnih.gov Mechanistic investigations revealed that the primary route for the intracellular delivery of these PR9/QD complexes is endocytosis. plos.orgnih.gov Crucially, the Pas component is thought to facilitate the subsequent escape of the cargo from endocytic vesicles, such as lysosomes, which is a critical step for the cargo to reach its intracellular target. plos.orgnih.gov

The design of Pas often involves incorporating hydrophobic residues, such as phenylalanine, which can increase the hydrophobicity of the entire peptide construct. nih.gov This modification enhances the peptide's affinity for the cell membrane, thereby promoting more efficient translocation. nih.gov The effectiveness of a Pas in boosting the delivery of bioactive peptides has been demonstrated in studies using a conjugate of an octa-arginine (R8) peptide with a Pas to deliver a p53-derived peptide, resulting in enhanced growth inhibition of malignant glioma cells. researchgate.netnih.gov

| Arginine-Rich Peptide | Penetration-Accelerating Sequence (Pas) | Key Research Finding | Reference |

|---|---|---|---|

| Nona-arginine (R9) | A specific Pas sequence (denoted PR9) | Greatly enhanced the delivery of quantum dots (QDs) into human A549 cells via an endocytic pathway. The Pas component facilitates escape from endocytic lysosomes. | plos.org, nih.gov |

| Octa-arginine (R8) | Phenylalanine-rich sequences | Attachment of Pas, particularly those containing phenylalanine, enhanced the cellular uptake of the arginine-rich CPP. | nih.gov |

| Octa-arginine (R8) | A short peptide segment (Pas) | Accelerated intracellular delivery and cytosolic release of the Pas-attached R8 was observed within 5 minutes. | researchgate.net, nih.gov |

Strategies for Overcoming Endosomal Entrapment and Enhancing Cytosolic Release

A primary challenge for delivery systems utilizing arginine-rich CPPs like nona-arginine is the entrapment of the peptide and its cargo within endocytic vesicles following cellular uptake. researchgate.netnih.gov To be effective, the cargo must escape these endosomes and be released into the cytosol. Several strategies have been developed to overcome this significant barrier. researchgate.netnih.gov

Fusogenic and Membrane-Active Peptides: One prominent strategy involves mimicking the mechanisms viruses use to escape endosomes. nih.govmdpi.com This is achieved by conjugating R9 or other arginine-rich CPPs with fusogenic peptides, such as the N-terminal fragment of the influenza virus hemagglutinin subunit HA2. nih.govmdpi.com The HA2 peptide undergoes a conformational change in the acidic environment of the late endosome, which triggers the disruption of the endosomal membrane, facilitating the release of the cargo into the cytoplasm. nih.govnih.gov Similarly, pH-dependent membrane active peptides (PMAPs) can be fused to CPPs. mdpi.com These peptides are designed to be inactive at neutral pH but become active and disrupt membranes at the lower pH characteristic of endosomes. mdpi.com

Modulation of Arginine Content: The number of arginine residues in the peptide sequence is a critical determinant of its ability to induce endosomal escape. nih.govacs.org While the efficiency of endocytic uptake tends to increase linearly with the number of arginines, cytosolic penetration exhibits a threshold effect. nih.govacs.org Studies have shown that a minimum number of arginine residues—for instance, a threshold of around 12 arginines in one study—is necessary to achieve high endosomal escape efficiency. nih.govresearchgate.net Increasing the arginine content above this threshold can further boost delivery, but it may also lead to increased cellular toxicity. nih.govacs.org

Multivalency: Another approach to enhance endosomal escape is the creation of multivalent CPPs (MCPPs), where multiple copies of nona-arginine are presented on a single scaffold, such as a linear dextran backbone. nih.govnih.gov This multivalent presentation significantly increases the local concentration of the peptide at the cell and endosomal membranes. nih.govnih.gov The increased avidity potentiates the peptide's ability to interact with and perturb the membrane, thereby promoting more efficient uptake and release from endosomes compared to their monomeric counterparts. nih.govnih.gov

Other Chemical and Physical Strategies: The intrinsic properties of arginine-rich peptides contribute to endosomal escape through electrostatic interactions with anionic lipids, like bis(monoacylglycero)phosphate (BMP), which are found in late endosomes. nih.govuni-muenchen.de This interaction can lead to membrane destabilization and leakage. nih.govuni-muenchen.de Furthermore, some strategies bypass endocytosis altogether under specific conditions. At high concentrations (≥10 μM), nona-arginine can induce a non-endocytic entry pathway that is linked to a transient increase in intracellular calcium, which permeabilizes the plasma membrane. nih.govnih.gov

| Strategy | Example/Mechanism | Observed Outcome | Reference |

|---|---|---|---|

| Fusion with Fusogenic Peptides | Conjugation with influenza virus HA2 peptide, which is activated by low endosomal pH. | Enhanced release of cargo from endosomes into the cytoplasm. | nih.gov, mdpi.com, nih.gov |

| Fusion with pH-Dependent Membrane Active Peptides (PMAPs) | Chimeric peptides that disrupt membranes specifically at acidic pH within endosomes. | Increased endosomal escape of various cargos. | mdpi.com |

| Increasing Arginine Residue Count | Peptides with higher numbers of arginine residues (e.g., 12 or more) show a threshold for high endosomal escape activity. | Augmented cytosolic delivery, but potentially increased toxicity. | nih.gov, acs.org, researchgate.net |

| Multivalent Presentation | Displaying multiple copies of R9 on a linear dextran scaffold. | Strongly increased capacity to interact with and perturb the plasma membrane, leading to enhanced uptake. | nih.gov, nih.gov |

| Interaction with Endosomal Lipids | The guanidinium groups of arginine interact with anionic lipids like BMP in the late endosome membrane. | Induces leakage of late endosomes and facilitates cytosolic penetration. | nih.gov |

Emerging Research Frontiers and Perspectives

Investigating Collective Behavior and Oligomerization in Membrane Interaction

The interaction of nona-arginine (B115151) with the cell membrane is not merely a series of individual peptide-lipid events but can involve the cooperative action and self-assembly of multiple peptide molecules. This collective behavior and oligomerization at the membrane surface are crucial frontiers of research, as they can significantly influence the mechanism and efficiency of translocation.

Research indicates that arginine-rich CPPs like R9 can induce significant structural changes in the lipid bilayer. One proposed mechanism involves the peptides causing membrane multilamellarity, where the bilayers are layered and branched, followed by the formation of a fusion pore through which the peptides can enter. pnas.orgpnas.org This process is inherently cooperative, requiring the action of multiple peptides to bridge and deform the bilayers. pnas.org The long-range cross-linking ability of R9, where a single peptide can attach to different membrane surfaces, is thought to stabilize these multilamellar structures. pnas.org

Furthermore, the aggregation of peptides on the membrane surface can lead to localized high concentrations, which may be the trigger for inducing membrane perturbations like pore formation or endocytic events. nih.gov Fluorescence microscopy has shown that at low temperatures, R9 can form highly fluorescent foci on the cell surface, suggesting peptide aggregation. pnas.org The multivalent presentation of R9 on a scaffold has been shown to dramatically increase its ability to perturb membranes, underscoring the importance of high-density peptide interactions. nih.gov This suggests that the clustering of guanidinium (B1211019) groups is a key factor in initiating uptake.

The concept of a "carpet model" has also been suggested, where CPPs accumulate on the membrane surface, disrupting the bilayer structure once a threshold concentration is reached. nih.gov While this is one of several models, it emphasizes the importance of peptide density on the membrane. The collective action of these peptides can lead to membrane thinning or the formation of toroidal pores, where the lipid monolayers are bent continuously from the outer to the inner leaflet, creating a water-filled channel lined by both peptides and lipid head groups. nih.govnih.gov These cooperative phenomena are fundamental to understanding how a highly charged molecule like R9 can overcome the hydrophobic barrier of the cell membrane.

Rational Design Principles for Optimized Research Delivery Systems

The development of nona-arginine as a component of sophisticated delivery systems requires a rational design approach to enhance its efficacy, stability, and specificity. nih.gov Research in this area focuses on modifying the basic R9 peptide to create optimized vectors for transporting therapeutic and diagnostic agents.

A key principle in this design process is the strategic modification of the peptide's chemical structure. nih.gov For example, while the guanidinium side chain of arginine is essential for cell penetration, modifications such as cyclization or acylation (attaching a fatty acid chain) can significantly improve uptake efficiency. nih.govacs.orgnih.gov Cyclization provides conformational constraints that can protect the peptide from degradation by proteases. nih.govacs.org Acylation increases the peptide's hydrophobicity, which can enhance its interaction with the lipid membrane. acs.orgnih.gov Studies have shown that combining both cyclization and acylation can synergistically improve the delivery of cargo, even for shorter polyarginine sequences. acs.orgnih.gov The length of the attached fatty acid chain is another parameter that can be fine-tuned to optimize delivery. nih.gov

Another design strategy involves creating multivalent systems, where multiple copies of R9 are attached to a scaffold, such as a dextran (B179266) polymer. nih.gov This multivalent display increases the local concentration and avidity of the peptide for the cell surface, strongly enhancing its capacity to interact with and perturb the plasma membrane. nih.gov

Furthermore, to overcome the lack of cell-type specificity, a major drawback of many CPPs, targeting ligands can be incorporated into the delivery system. lifetein.comnih.gov By conjugating R9 to an antibody, a small molecule, or a peptide that recognizes a specific receptor on a target cell, the delivery system can be directed to the desired tissue or cell type, potentially reducing off-target effects. nih.gov Combining R9 with other functional sequences, such as penetration-accelerating peptides that facilitate escape from endosomes, is another promising avenue for creating more efficient delivery vehicles. plos.org These rational design approaches are crucial for translating the potential of nona-arginine into effective and targeted delivery platforms for research and medicine.

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the molecular-level details of how nona-arginine interacts with and crosses cell membranes. nih.govnih.govmdpi.com These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, allowing researchers to visualize and analyze the dynamic processes of peptide binding, membrane deformation, and translocation.

MD simulations can model the behavior of R9 and lipid bilayers with atomistic or coarse-grained resolution. nih.govresearchgate.net All-atom simulations provide a highly detailed view, confirming that phenomena like membrane deformation and the formation of water pores are key contributors to the spontaneous translocation of R9. nih.gov These simulations have shown that R9 can disturb the model membrane more significantly than other CPPs, leading to more efficient translocation. nih.gov They also reveal how the peptide's charged groups interact with water and lipid phosphate (B84403) groups to nucleate a water-filled pore, which the peptide then uses to cross the membrane. nih.gov

Coarse-grained MD simulations, which group atoms into larger pseudo-atoms, allow for the study of larger systems and longer timescales. researchgate.netresearchgate.net These models are particularly useful for observing large-scale events like the aggregation of multiple peptides, the formation of complex membrane structures like multilamellar bodies, and the translocation of peptide-cargo conjugates. pnas.orgresearchgate.net For example, coarse-grained simulations have been used to show that conjugating R8 (a close relative of R9) to a nanoparticle can improve its translocation efficiency by extending the lifetime of the water pore it creates. researchgate.net

Beyond MD, machine learning algorithms and quantitative structure-activity relationship (QSAR) models are being developed to predict the cell-penetrating potential of new peptide sequences. nih.govnih.gov By training models on datasets of known CPPs and non-CPPs, these methods can identify the key physicochemical properties—such as charge, hydrophobicity, and amino acid composition—that are critical for cell penetration. nih.gov Support Vector Machines (SVM) and Random Forest models have shown high accuracy in classifying peptides. nih.govnih.gov These predictive models can rapidly screen virtual libraries of peptide candidates, accelerating the discovery and design of novel and more efficient CPPs, and reducing the reliance on costly and time-consuming experimental synthesis and testing. nih.gov

Q & A

Basic Research Questions

Q. How is H-Arg9 synthesized and characterized in academic research?

- Methodological Answer : H-Arg9 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-Arg(Pbf)-OH building blocks. Post-synthesis purification is performed using reverse-phase HPLC (≥95% purity), with structural confirmation via MALDI-TOF mass spectrometry (e.g., observed m/z 1423.69 for C54H110N36O10) and NMR spectroscopy. Critical parameters include coupling efficiency (>99% per step) and deprotection of the Pbf group during cleavage .

Q. What experimental models are used to study H-Arg9’s neuroprotective effects?

- Methodological Answer : In vitro models include glutamate-induced excitotoxicity in primary cortical neurons or SH-SY5Y cell lines. Protocols involve pre-treatment with H-Arg9 (0.1–10 μM) for 24 hours, followed by glutamate exposure (100 μM). Cell viability is assessed via MTT assays or lactate dehydrogenase (LDH) release. The reported IC50 for neuroprotection is 0.78 μM in these models .

Q. How is H-Arg9’s cell permeability evaluated?

- Methodological Answer : Fluorescence-tagged H-Arg9 (e.g., FITC-conjugated) is incubated with cells (1–2 hours, 37°C). Internalization is quantified via flow cytometry or confocal microscopy. Controls include temperature-dependent uptake (4°C vs. 37°C) and competitive inhibition with free arginine to confirm energy-dependent transport .

Advanced Research Questions

Q. How do researchers resolve discrepancies in H-Arg9’s efficacy across different neuroprotection studies?

- Methodological Answer : Discrepancies (e.g., variable IC50 values) are analyzed by comparing:

- Cell type : Primary neurons vs. immortalized lines (e.g., SH-SY5Y).

- Experimental protocols : Pre-treatment duration, glutamate concentration.

- Validation methods : Multi-parametric assays (e.g., combining MTT, ATP luminescence, and caspase-3 activity).

Statistical meta-analysis of published data is recommended to identify confounding variables .

Q. What strategies optimize H-Arg9’s stability in physiological environments?

- Methodological Answer : Stability is enhanced via:

- Chemical modifications : Terminal acetylation/amidation to reduce protease susceptibility.

- Formulation : Encapsulation in liposomes or PEGylation to prolong half-life.

- In vitro testing : Serum stability assays (incubation in 10% FBS, 37°C) with HPLC quantification of intact peptide over 24 hours .

Q. How are in vivo pharmacokinetics and biodistribution of H-Arg9 studied?

- Methodological Answer : Radiolabeled (e.g., ³H-Arg9) or fluorescently tagged peptides are administered intravenously in rodent models. Blood samples are collected at intervals (0.5–24 hours) for LC-MS/MS analysis. Biodistribution is assessed via organ-specific fluorescence imaging or gamma counting. Key parameters include t½ (reported ~1.5 hours in mice) and brain-to-plasma ratio .

Data Contradiction and Validation

Q. Why do some studies report off-target effects of H-Arg9 in non-neuronal cells?

- Methodological Answer : Off-target interactions (e.g., with heparan sulfate proteoglycans) are tested via:

- Competitive binding assays : Co-incubation with heparin or poly-D-lysine.

- Transcriptomic profiling : RNA-seq to identify unintended signaling pathways.

- Dose-response curves : Narrower therapeutic windows in non-target cells may indicate selectivity issues .

Q. How to address batch-to-batch variability in H-Arg9 bioactivity?

- Methodological Answer : Implement quality control (QC) measures:

- Analytical triplicates : HPLC purity, endotoxin levels (<0.1 EU/mg).

- Bioactivity standardization : Reference batches tested in a centralized neuroprotection assay.

- Documentation : Detailed synthesis logs (e.g., resin lot, coupling times) to trace variability sources .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.